molecular formula C16H17ClN2O2 B247283 2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE

2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE

Cat. No.: B247283
M. Wt: 304.77 g/mol
InChI Key: QJIULXXYDICSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE is an organic compound with the molecular formula C15H15ClN2O2 It is a derivative of acetamide, featuring a chlorophenoxy group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with N-methyl-N-[2-(2-pyridinyl)ethyl]amine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Solvents such as toluene or acetonitrile are commonly used, and the reaction mixture is typically stirred and heated to around 20-65°C .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . Additionally, its pesticidal properties may be attributed to its ability to disrupt the nervous system of pests, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
  • 2-(2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide
  • N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides

Uniqueness

2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenoxy group and pyridinyl group contribute to its potential as a versatile intermediate in organic synthesis and its biological activity. Compared to similar compounds, it may offer improved efficacy and safety profiles in certain applications .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-methyl-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C16H17ClN2O2/c1-19(11-9-14-4-2-3-10-18-14)16(20)12-21-15-7-5-13(17)6-8-15/h2-8,10H,9,11-12H2,1H3

InChI Key

QJIULXXYDICSGO-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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